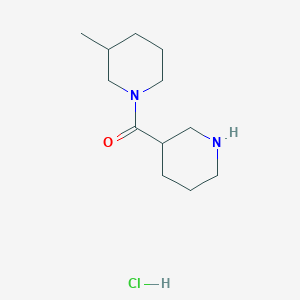
(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Vue d'ensemble
Description
“(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride” is a chemical compound . It’s a solid substance with a molecular weight of 246.777 Da . The IUPAC name of this compound is "(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride" .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 246.777 Da . For more detailed physical and chemical properties, it would be necessary to refer to specialized databases or scientific literature.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
Piperidine derivatives, including compounds structurally related to "(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride," have been synthesized using various techniques. For example, a synthetic approach for selective CB2 receptor agonists involved multiple steps, including palladium-catalyzed tandem intramolecular reactions, showcasing the compound's potential in receptor-targeted drug development (Z. Luo & M. Naguib, 2012). Another method described the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, highlighting the versatility of piperidine derivatives in medicinal chemistry (Ji Ya-fei, 2011).
Characterization of Impurities
Identifying and quantifying impurities in drug substances like cloperastine hydrochloride, a piperidine derivative, is crucial for pharmaceutical quality control. A study developed a quantitative HPLC method to characterize five impurities in cloperastine hydrochloride, indicating the importance of rigorous analytical methods in ensuring drug safety and efficacy (Heying Liu et al., 2020).
Biological Applications
Anticancer Activity
Research into novel piperidine derivatives has revealed their potential as anticancer agents. For instance, novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment (K. Vinaya et al., 2011).
Chemical Properties and Reactions
Catalytic Activities
Piperidine derivatives have been explored for their catalytic properties. For example, the catalytic N-alkylation of amines with primary alcohols over halide clusters demonstrated the potential of piperidine in facilitating chemical transformations, offering insights into new synthetic pathways (S. Kamiguchi et al., 2007).
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVLNDXTLOHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



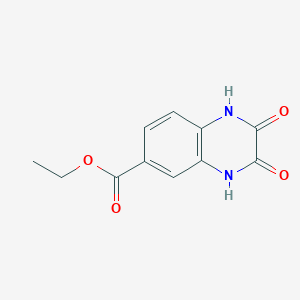

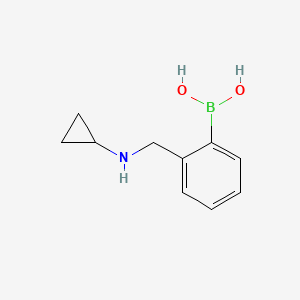

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)


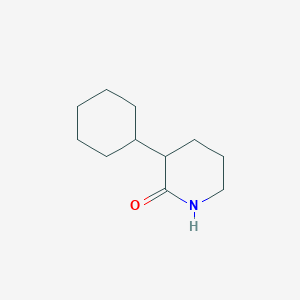
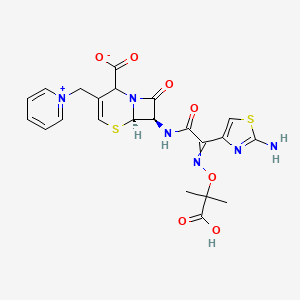



![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
